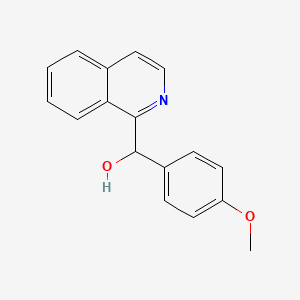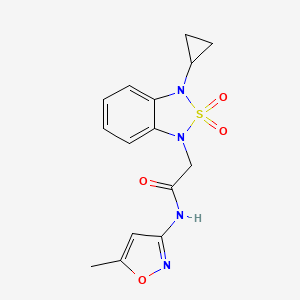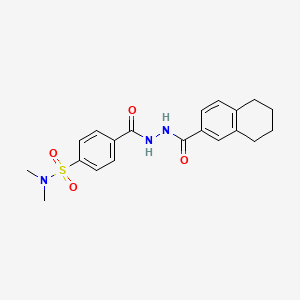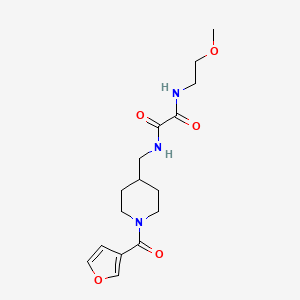
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide, also known as Furosemide, is a loop diuretic medication that is commonly used to treat edema and hypertension. Furosemide is a potent diuretic that works by blocking the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This results in increased urine output and decreased fluid retention in the body.
Applications De Recherche Scientifique
Catalytic Activity Enhancement
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide derivatives, such as N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), have been found to significantly enhance the catalytic activity in copper-catalyzed coupling reactions. These reactions are critical in the synthesis of pharmaceutically important building blocks, demonstrating the compound's potential in facilitating the development of novel pharmaceuticals and organic materials (Bhunia, Kumar, & Ma, 2017).
Neuroinflammation Imaging
Compounds related to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide, such as [11C]CPPC, have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for studying neuroinflammation, which plays a role in a variety of neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases. The ability to image reactive microglia noninvasively offers valuable insights into the development and progression of these disorders (Horti et al., 2019).
Therapeutic Potential
Some derivatives of N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide show significant therapeutic potential. For example, studies have identified compounds with potent activity as σ1 receptor ligands, offering insights into the development of novel treatments for conditions such as depression and anxiety. The structural modifications of these compounds can lead to variations in their affinity and selectivity for different receptor subtypes, thereby enabling the fine-tuning of their pharmacological properties (Berardi et al., 2005).
Material Science Applications
Research into N-containing carbon-based cathode catalysts for polymer electrolyte fuel cells has highlighted the significance of compounds with furan rings, such as those related to N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide. These studies focus on the electronic structure and properties conducive to the oxygen reduction reaction (ORR), a critical process in fuel cell technology. The findings suggest that increasing the concentration of graphite-like nitrogen in a developed sp2 carbon network can enhance ORR activity, pointing to the potential of these compounds in the design of more efficient fuel cell catalysts (Niwa et al., 2011).
Propriétés
IUPAC Name |
N'-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-23-9-5-17-14(20)15(21)18-10-12-2-6-19(7-3-12)16(22)13-4-8-24-11-13/h4,8,11-12H,2-3,5-7,9-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWDUXVGUGBSBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)
![(3Ar,6aS)-3a,6a-dimethyl-3,4,5,6-tetrahydro-1H-thieno[3,4-c]pyrrole;hydrochloride](/img/structure/B2364488.png)


![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-(cyclopentyloxy)-N-methylnicotinamide](/img/structure/B2364491.png)
![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)
![N-(4-chloro-2-fluorophenyl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]thio}acetamide](/img/structure/B2364496.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)
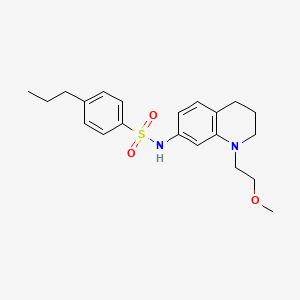
![2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole](/img/structure/B2364500.png)
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)
